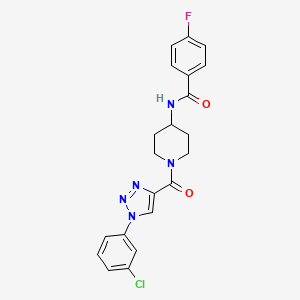

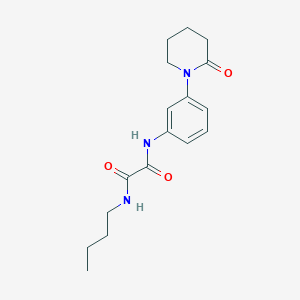

![molecular formula C18H10F9N3 B2422858 5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine CAS No. 477851-84-6](/img/structure/B2422858.png)

5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocycle . The molecule also contains several trifluoromethyl (-CF3) groups .

Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, which includes the positions of the trifluoromethyl groups and the nature of the other substituents. Trifluoromethyl-substituted compounds are often strong acids .Aplicaciones Científicas De Investigación

Polyimide Synthesis and Properties Research demonstrates that derivatives of 5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine contribute significantly to the field of polymer science, particularly in the synthesis of fluorinated polyimides. These polyimides are noted for their exceptional solubility in organic solvents, transparency, flexibility, and strong film-forming ability. They exhibit low moisture absorption, low dielectric constants, and high thermal stability, making them suitable for advanced applications such as electronics and aerospace industries. The introduction of trifluoromethyl groups is shown to influence the optical properties, thermal stability, and dielectric properties of the polymers, making them valuable in various high-performance applications (Chung & Hsiao, 2008), (Chung, Lee, Lin, & Hsiao, 2009), (Hsiao, Yang, & Huang, 2004).

Supramolecular Chemistry The compound also finds relevance in supramolecular chemistry, particularly in the formation of hydrogen-bonded supramolecular networks. Research in this area explores the noncovalent weak interactions between derivatives of this compound and carboxylic acids. The studies reveal the compound’s role in binding with carboxylic acids, leading to the formation of various supramolecular architectures. These structures provide insight into the role of weak interactions like hydrogen bonding in constructing complex molecular systems (Jin, Liu, Wang, & Guo, 2011).

Catalysis and Bioinorganic Chemistry In the realm of bioinorganic chemistry, naphthyridine derivatives are used to model features of non-heme diiron enzymes, which are crucial in biological systems for processes such as oxygen transport and DNA synthesis. The synthesis and characterization of diiron complexes involving 1,8-naphthyridine-based ligands contribute to understanding the catalytic mechanisms of these enzymes and their industrial applications. This research is pivotal in developing synthetic models that mimic the active sites of these enzymes, providing insights into their functioning and potential applications in catalysis and materials science (Kuzelka, Mukhopadhyay, Spingler, & Lippard, 2003).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5,7-bis(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,8-naphthyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F9N3/c19-16(20,21)10-3-1-2-9(6-10)8-28-14-5-4-11-12(17(22,23)24)7-13(18(25,26)27)29-15(11)30-14/h1-7H,8H2,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISDITFGIKJSHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2422780.png)

![2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid](/img/structure/B2422783.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2422790.png)

![5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2422791.png)

![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2422792.png)